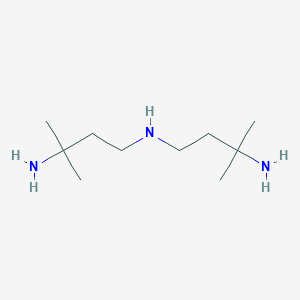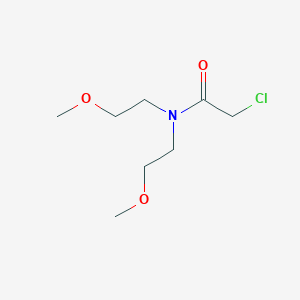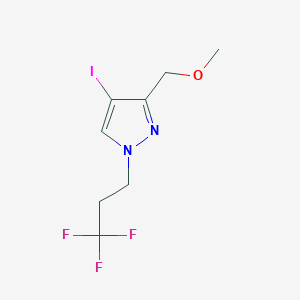
N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an amide group (-CONH2), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a pyrrolidine ring (a five-membered ring containing nitrogen). These groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar structures are often synthesized through multi-step processes that involve the formation of the rings and the attachment of the functional groups .Molecular Structure Analysis
The presence of multiple rings and functional groups in the compound suggests that it could have interesting chemical properties. The thiazole ring, for example, is aromatic and can participate in pi stacking interactions. The amide group can form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the presence of any substituents on the rings. Properties like solubility, melting point, and boiling point could be influenced by these factors .Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. They have shown promising results against both Gram-positive and Gram-negative bacterial species . The thiazole nucleus can interfere with the biosynthesis of bacterial lipids, which is a crucial pathway for bacterial survival .
Anticancer Properties
Compounds with a thiazole core have been evaluated for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . The ability to inhibit the growth of cancer cells makes these compounds significant in the development of new cancer therapies.
Antioxidant Effects
Thiazole derivatives have been synthesized and screened for their antioxidant properties. Some have shown potent activity, which is valuable in combating oxidative stress-related diseases .
Anti-Inflammatory Applications
The anti-inflammatory properties of thiazole compounds are also noteworthy. Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives have been synthesized and analyzed for their anti-inflammatory potential .
Drug Design and Discovery
The structural features of thiazole-containing compounds make them attractive scaffolds in drug design and discovery. They are often modified at various positions to generate new molecules with enhanced pharmacological activities .
Pharmaceutical Intermediates
The compound can serve as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural complexity allows for further functionalization and incorporation into larger, biologically active molecules .
Agrochemical Applications
Thiazole derivatives have applications in the agrochemical industry as well. They can be used to develop new pesticides and fungicides that help protect crops from pests and diseases .
Industrial Applications
Beyond biomedical applications, thiazole compounds find use in various industrial applications, including as catalysts, dyes, and pigments, due to their stability and reactive nature .
Mécanisme D'action
Target of Action
It is known that compounds with a2-aminothiazole scaffold , like the one , have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines .
Mode of Action
2-aminothiazole derivatives have been documented to exhibit potent and selective nanomolar inhibitory activity against various human cancerous cell lines . This suggests that the compound may interact with its targets to inhibit their activity, thereby exerting its therapeutic effects.
Biochemical Pathways
It is known that 2-aminothiazole derivatives can affect a wide range of biochemical pathways involved in cancer progression .
Result of Action
Given its potential anticancer activity, it may induce cell cycle arrest, apoptosis, or other forms of cell death in cancerous cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(cyclohexylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3S/c22-14-7-6-13(20-14)16(24)21-17-19-12(10-25-17)8-15(23)18-9-11-4-2-1-3-5-11/h10-11,13H,1-9H2,(H,18,23)(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFDASRDWMBQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)CC2=CSC(=N2)NC(=O)C3CCC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((cyclohexylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2924671.png)



![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)

![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)
![2-Chloro-N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]acetamide](/img/structure/B2924688.png)
![2-[(4-methylphenyl)sulfanyl]-5-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2924689.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B2924690.png)
